molecular formula C10H18F2N2O2 B6236166 tert-butyl N-[(4,4-difluoropyrrolidin-2-yl)methyl]carbamate CAS No. 1822853-38-2

tert-butyl N-[(4,4-difluoropyrrolidin-2-yl)methyl]carbamate

Cat. No.: B6236166
CAS No.: 1822853-38-2
M. Wt: 236.26 g/mol
InChI Key: KEWAAHJOSNDLHV-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound tert-butyl N-[(4,4-difluoropyrrolidin-2-yl)methyl]carbamate is a carbamate-protected amine featuring a pyrrolidine ring substituted with two fluorine atoms at the 4-position. Its molecular formula is C₁₀H₁₈F₂N₂O₂, with a molecular weight of 236.263 g/mol . Stereoisomerism is critical, as evidenced by distinct CAS numbers:

  • (S)-isomer: CAS 1363384-66-0
  • (R)-isomer: CAS 1407991-26-7 .

Synthesis and Applications
This compound serves as a key intermediate in pharmaceutical synthesis. For example, it is used in the preparation of tricyclic topoisomerase inhibitors and protein degrader building blocks, highlighting its role in drug discovery .

Properties

IUPAC Name

tert-butyl N-[(4,4-difluoropyrrolidin-2-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)13-5-7-4-10(11,12)6-14-7/h7,14H,4-6H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWAAHJOSNDLHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(CN1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Amino Alcohol Precursors

A common method involves cyclizing γ-amino alcohols with fluorinating agents. For example, 2-(aminomethyl)-4,4-difluoropyrrolidine can be synthesized via ring-closing metathesis of a diene precursor followed by electrophilic fluorination. Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® are typically employed for introducing fluorine atoms, achieving yields of 70–85%.

Reductive Amination

Reductive amination of difluorinated diketones with primary amines, such as benzylamine, using sodium cyanoborohydride (NaBH3CN) in methanol, forms the pyrrolidine ring. This method offers regioselectivity and avoids racemization, critical for chiral intermediates.

Fluorination Methodologies

Electrophilic Fluorination

Electrophilic fluorination of pyrrolidinone derivatives using Selectfluor® or N-fluorobenzenesulfonimide (NFSI) in dichloromethane introduces fluorine atoms at the 4-position. Reaction temperatures of −10°C to 25°C and catalytic acetic acid improve selectivity, yielding 65–90% difluorinated products.

Hydrofluorination of Alkenes

Hydrofluorination of 1-pyrroline derivatives with hydrogen fluoride (HF) or pyridine-HF complexes under anhydrous conditions provides 4,4-difluoropyrrolidine. This method requires strict temperature control (−20°C) to minimize side reactions.

Carbamate Formation Techniques

Mixed Carbonate-Mediated Alkoxycarbonylation

The tert-butyl carbamate group is introduced via alkoxycarbonylation using di(2-pyridyl) carbonate (DPC) or N,N′-disuccinimidyl carbonate (DSC). For example, reacting (4,4-difluoropyrrolidin-2-yl)methylamine with DSC and tert-butanol in tetrahydrofuran (THF) at 0°C yields the target compound in 82–89% purity (Table 1).

Table 1. Carbamate Synthesis Using DSC

AmineReagentSolventTemp (°C)Yield (%)
(4,4-Difluoropyrrolidin-2-yl)methylamineDSCTHF089
BenzylamineDSCDCM2578

Phase-Transfer Catalyzed Alkylation

Adapting methods from patent CN102020589B, phase-transfer catalysis (PTC) with tetrabutylammonium bromide (TBAB) facilitates alkylation. A mixture of the amine, methyl sulfate, and 50% KOH in ethyl acetate at −10°C to 5°C achieves 92–97% yields (Table 2).

Table 2. PTC Alkylation Optimization

Amine (g)TBAB (g)KOH (g)Temp (°C)Yield (%)
57.03.097.33−10–097
57.06.042.05–1095

Direct Carbamation with tert-Butyl Chloroformate

tert-Butyl chloroformate (Boc-Cl) reacts with the amine in the presence of N-methylmorpholine (NMM) as a base. Conducted in anhydrous ethyl acetate at 0°C, this method affords the carbamate in 85–93% yield, with minimal epimerization.

Reaction Optimization and Challenges

Solvent and Temperature Effects

Non-polar solvents (e.g., ethyl acetate) enhance carbamate stability, while temperatures below 10°C prevent decomposition. For example, replacing THF with ethyl acetate in DSC-mediated reactions increases yields by 12%.

Purification Techniques

Crystallization using hexane/ethyl acetate (8:1) removes unreacted starting materials, achieving >97% purity. Chromatography on silica gel with 20% ethyl acetate/hexane is effective for lab-scale purification.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 1.38 (s, 9H, Boc), 3.58 (m, 2H, CH2N), 4.31 (m, 2H, pyrrolidine-H), 4.80 (t, J = 5.8 Hz, 1H, NH).

  • MS (ESI+) : m/z 295.2 [M+H]+.

Purity Assessment

HPLC analysis with a C18 column (acetonitrile/water, 70:30) confirms ≥97% purity, consistent with commercial standards .

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the difluoropyrrolidine moiety.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products depend on the nucleophile used.

    Hydrolysis: Yields the corresponding amine and carbon dioxide.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research
Studies have indicated that compounds similar to tert-butyl N-[(4,4-difluoropyrrolidin-2-yl)methyl]carbamate exhibit promising anticancer activity. For instance, the incorporation of difluoropyrrolidine moieties has been linked to enhanced selectivity towards cancer cell lines, making it a candidate for further development in targeted cancer therapies .

Neuropharmacology
The compound's structural features suggest potential neuropharmacological applications. Research indicates that derivatives of pyrrolidine can interact with neurotransmitter systems, possibly leading to new treatments for neurological disorders such as depression and anxiety .

Synthesis and Chemical Reactions

This compound can be synthesized through various methods involving the reaction of tert-butyl carbamate with difluoropyrrolidine derivatives. This synthetic pathway is crucial for producing the compound in sufficient quantities for research purposes .

Material Science Applications

Polymer Chemistry
The compound can serve as a building block in polymer synthesis due to its carbamate functionality. It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength .

Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a related carbamate compound exhibited significant cytotoxic effects against various cancer cell lines. Further investigation into the mechanism revealed that it induced apoptosis via the mitochondrial pathway .

Case Study 2: Neuropharmacological Effects
Research conducted on pyrrolidine derivatives indicated their ability to modulate serotonin receptors, suggesting potential use in developing antidepressants . This opens avenues for exploring this compound in similar contexts.

Mechanism of Action

The mechanism by which tert-butyl N-[(4,4-difluoropyrrolidin-2-yl)methyl]carbamate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoropyrrolidine moiety can enhance binding affinity and specificity due to its electronic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carbamates with Pyrrolidine/Piperidine Cores

Table 1: Key Structural and Physical Properties
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Core Structure Substituents
tert-Butyl N-[(4,4-difluoropyrrolidin-2-yl)methyl]carbamate (R-isomer) 1407991-26-7 C₁₀H₁₈F₂N₂O₂ 236.263 Pyrrolidine 4,4-difluoro
tert-Butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate 142580-65-2 C₁₂H₂₂FN₂O₂ 257.32 Piperidine 4-fluoro
tert-Butyl (((2S,4S)-4-fluoropyrrolidin-2-yl)methyl)carbamate 1807885-20-6 C₁₀H₁₉FN₂O₂ 218.27 Pyrrolidine 4-fluoro
tert-Butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate 1549812-73-8 C₁₁H₂₂N₂O₃ 230.30 Piperidine 4-hydroxy

Key Differences :

  • Ring Size: Pyrrolidine (5-membered) vs. piperidine (6-membered) cores influence conformational flexibility and steric effects.
  • Substituents: Fluorine vs. Hydroxyl: The 4,4-difluoro group increases lipophilicity and metabolic stability compared to hydroxylated analogs (e.g., CAS 1549812-73-8), which are more hydrophilic . Mono- vs.

Carbamates with Aromatic or Aliphatic Side Chains

Table 2: Functional Group Comparisons
Compound Name CAS Number Key Functional Groups Applications
tert-Butyl N-[(2-amino-4-fluorophenyl)methyl]carbamate 888711-54-4 Aromatic (fluorophenyl) Used in kinase inhibitor synthesis
tert-Butyl N,N-diallylcarbamate 151259-38-0 Aliphatic (diallyl) Building block for protected amines
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate 1799420-92-0 Heteroaromatic (pyrimidine) Intermediate in nucleoside analogs

Key Insights :

  • Aromatic vs. Aliphatic : Aromatic derivatives (e.g., fluorophenyl) improve binding affinity in kinase inhibitors due to π-π interactions, whereas aliphatic chains (e.g., diallyl) offer flexibility for further functionalization .
  • Heterocyclic Modifications : Pyrimidine-based carbamates (e.g., CAS 1799420-92-0) are pivotal in antiviral or anticancer agents, contrasting with the pyrrolidine-based target compound’s role in topoisomerase inhibition .

Stereoisomerism

The (R)- and (S)-isomers of the target compound exhibit distinct biological activities. For instance, the (R)-isomer (CAS 1407991-26-7) is prioritized in protein degradation studies due to its optimized binding to E3 ligases .

Biological Activity

Chemical Identity

  • IUPAC Name: tert-butyl (R)-((4,4-difluoropyrrolidin-2-yl)methyl)carbamate
  • CAS Number: 1407991-26-7
  • Molecular Formula: C10H18F2N2O2
  • Molecular Weight: 236.26 g/mol
  • Purity: 97% .

This compound is a carbamate derivative featuring a pyrrolidine moiety with two fluorine atoms, which may influence its biological activity and pharmacological properties.

The biological activity of tert-butyl N-[(4,4-difluoropyrrolidin-2-yl)methyl]carbamate is primarily linked to its potential as a modulator of neurotransmitter systems , particularly in the context of neurodegenerative diseases. The compound may act on various receptors and enzymes involved in cognitive function and memory processes.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit the following activities:

  • Acetylcholinesterase Inhibition: This compound may inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine, enhancing cholinergic signaling in the brain, which is beneficial in conditions like Alzheimer's disease .
  • Neuroprotective Effects: Preliminary studies suggest that this compound could protect neuronal cells from damage induced by amyloid-beta peptides, a hallmark of Alzheimer's pathology. It may reduce oxidative stress and inflammation in neuronal cells .

In Vitro Studies

In vitro experiments have demonstrated that related compounds can significantly inhibit the aggregation of amyloid-beta peptides. For example, a study showed an 85% inhibition of amyloid aggregation at concentrations of 100 µM for similar carbamate derivatives .

In Vivo Studies

In vivo assessments using animal models have indicated that these compounds can mitigate cognitive decline associated with neurodegenerative conditions. For instance, treatment with similar compounds resulted in improved performance in memory tasks and reduced levels of inflammatory markers in the brain .

Data Table: Summary of Biological Activities

Activity TypeMechanism/EffectReference
Acetylcholinesterase InhibitionIncreased acetylcholine levels
NeuroprotectionReduction in oxidative stress and inflammation
Amyloid Aggregation InhibitionSignificant reduction in amyloid-beta aggregation

Toxicological Data

The safety profile for this compound indicates potential hazards associated with its use:

  • Signal Word: Warning
  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) .

Handling and Storage

The compound should be stored under refrigeration to maintain stability and prevent degradation. Proper safety measures should be implemented during handling to minimize exposure risks.

Q & A

Q. What synthetic routes are commonly employed for the preparation of tert-butyl N-[(4,4-difluoropyrrolidin-2-yl)methyl]carbamate and its stereoisomers?

The synthesis typically involves multi-step protocols starting from pyrrolidine derivatives. Key steps include fluorination of the pyrrolidine ring using reagents like Selectfluor® and subsequent Boc protection with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP). Chiral resolution techniques, such as chiral column chromatography (e.g., Chiralpak IA), are critical for isolating specific enantiomers. Reaction progress should be monitored via HPLC-MS and 19F NMR to ensure purity and regioselectivity .

StepReaction TypeReagents/ConditionsMonitoring Technique
1FluorinationSelectfluor®, DMF, 60°C19F NMR
2Boc ProtectionBoc₂O, DMAP, DCM, rtHPLC-MS
3Chiral SeparationChiral stationary phase chromatographyPolarimetry, CD Spectroscopy

Q. How can NMR spectroscopy confirm the structure and stereochemistry of this compound?

1H, 13C, and 19F NMR are essential for structural validation. For stereochemical analysis:

  • 19F NMR : Splitting patterns differentiate diastereomers due to fluorine-fluorine coupling (e.g., 2JFF ~250 Hz in 4,4-difluoropyrrolidine derivatives) .
  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations and confirms connectivity.
  • Variable-temperature NMR : Detects conformational flexibility, particularly in the pyrrolidine ring .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR, X-ray)?

  • DFT Calculations : Compare experimental shifts with Gaussian/ORCA-predicted values, accounting for solvent effects (e.g., PCM model for DMSO) .
  • Crystallographic Validation : Use SHELXL for refinement and PLATON’s ADDSYM to detect missed symmetry. For fluorinated compounds, high-resolution data (λ < 1 Å) minimizes positional disorder .
  • Dynamic NMR Analysis : Resolves exchange broadening caused by ring puckering in pyrrolidine derivatives .

Q. How can reaction conditions be optimized to minimize racemization during stereoisomer synthesis?

  • Low-Temperature Fluorination : Conduct fluorination at -78°C to suppress epimerization.
  • Anhydrous Conditions : Use molecular sieves or argon atmosphere during Boc protection to prevent hydrolysis.
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in transition-metal-catalyzed steps for enantioselective synthesis .

Q. What methodologies assess the hydrogen-bonding network in crystalline derivatives?

  • Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., C-F···H-N) using CrystalExplorer.
  • QTAIM Analysis : Characterizes bond critical points via Multiwfn software.
  • Synchrotron Data Collection : Enhances resolution for fluorine atom positioning (e.g., 0.7 Å wavelength) .

Q. How should stability studies be designed for this compound under varying storage conditions?

  • ICH Q1A Accelerated Testing : Expose samples to 40°C/75% RH for 4 weeks, with HPLC-MS monitoring for degradation (e.g., de-Boc products).
  • Photostability (ICH Q1B) : Use UV chambers (1.2 million lux·hr) to simulate light exposure.
  • Long-Term Storage : Argon atmosphere at -20°C preserves stability >12 months, as observed in related carbamates .

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